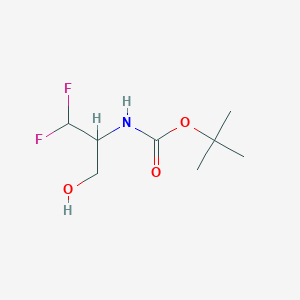

tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate

Description

Properties

Molecular Formula |

C8H15F2NO3 |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

tert-butyl N-(1,1-difluoro-3-hydroxypropan-2-yl)carbamate |

InChI |

InChI=1S/C8H15F2NO3/c1-8(2,3)14-7(13)11-5(4-12)6(9)10/h5-6,12H,4H2,1-3H3,(H,11,13) |

InChI Key |

NLSRUOLFFBDDOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(F)F |

Origin of Product |

United States |

Preparation Methods

Difluoromethylation Using Difluoromethyl Iodide

One common and effective method involves the reaction of tert-butyl carbamate with difluoromethyl iodide in the presence of a base such as potassium carbonate, typically in an organic solvent like acetonitrile. The reaction is conducted at low temperatures to enhance selectivity and yield.

- Reaction conditions :

- Base: Potassium carbonate

- Solvent: Acetonitrile

- Temperature: Low (often 0 °C to room temperature)

- Time: Several hours depending on scale and desired conversion

This method allows selective difluoromethylation at the 1,1-position of the propan-2-yl chain, yielding the difluoro-substituted carbamate intermediate.

Hydroxylation Step

The hydroxy group at the 3-position is introduced either by direct hydroxylation of the difluoromethylated intermediate or by using a precursor that already contains the hydroxy functionality. The hydroxylation can be achieved via:

- Nucleophilic substitution on a suitable leaving group precursor.

- Oxidation-reduction sequences to install the hydroxy group stereoselectively.

Use of Organometallic Reagents and Bases

According to patent literature on related carbamate intermediates, the use of bases such as imidazole, morpholine, triethylamine, or diisopropylethylamine is common to facilitate reactions involving carbamate protection and functional group transformations.

- Solvents : Ether solvents like tetrahydrofuran (THF) are preferred for their ability to stabilize organometallic intermediates.

- Temperature control : Reactions are typically performed between 0 °C and the solvent’s boiling point, often optimized between 20 °C and 30 °C for best yields.

- Reaction time : Varies from 15 minutes to several hours depending on the step.

Continuous Flow and Industrial Adaptations

For scale-up and industrial synthesis, continuous flow reactors are employed to optimize reaction parameters such as temperature, residence time, and reagent mixing. This approach enhances safety, yield, and purity while reducing costs.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|

| Difluoromethylation | Difluoromethyl iodide, K2CO3 (base) | Acetonitrile | 0 to 25 | Several hours | Low temp favors selectivity |

| Hydroxylation | Nucleophilic substitution or oxidation | THF or similar | 0 to 30 | 30 min to 3 h | Stereoselective control important |

| Carbamate protection | tert-Butyl carbamate, base (imidazole, etc.) | THF, ethyl acetate | 0 to reflux | 15 min to 15 h | Ether solvents preferred for stability |

| Industrial scale-up | Continuous flow reactors | Various | Controlled | Optimized | Enhances yield, purity, and safety |

Research Findings and Notes

- The enantioselective synthesis of (R)- and (S)-tert-butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is critical for biological activity and is achieved by chiral catalysts or starting from chiral precursors.

- The difluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in pharmaceutical research.

- The hydroxy group allows for hydrogen bonding, which is important for molecular recognition in biological systems.

- The tert-butyl carbamate serves as a protecting group for the amine functionality, facilitating further synthetic transformations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The difluoromethyl group can be reduced to a methyl group.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxy group to a leaving group.

Major Products Formed

Oxidation: Formation of tert-butyl (1,1-difluoro-3-oxopropan-2-yl)carbamate.

Reduction: Formation of tert-butyl (1,1-difluoro-3-methylpropan-2-yl)carbamate.

Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions allows chemists to construct diverse chemical architectures that are essential in pharmaceutical development and materials science.

Biochemical Probes

The compound has potential applications as a biochemical probe for studying enzyme mechanisms and protein interactions. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the difluoromethyl group enhances membrane permeability. This interaction capability is crucial for elucidating its potential therapeutic effects and applications in drug development .

Pharmaceutical Development

Research indicates that the unique structural features of this compound may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles. The compound's ability to interact with biological targets suggests it could play a role in creating drugs that modulate specific biological pathways.

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can be utilized to investigate specific enzyme-substrate interactions. By modifying the hydroxy and difluoromethyl groups, scientists can assess how these changes affect binding affinity and enzymatic activity.

Case Study 2: Drug Development

In pharmaceutical research, this compound has been explored for its potential as a lead compound for developing new drugs targeting specific diseases. Its structural characteristics allow for modifications that enhance pharmacokinetic properties while maintaining biological activity.

Mechanism of Action

The mechanism of action of tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the difluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Carbamates

Compound A : tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate

- CAS No.: 1393524-00-9

- Molecular Formula: C₈H₁₄F₃NO₃

- Molecular Weight : ~229.2 g/mol

- Key Differences :

Compound B : (S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate

Non-Fluorinated Carbamates

Compound C : tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate

Complex Derivatives

Compound D : tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate

- CAS No.: 1923238-60-1

- Molecular Formula: C₁₇H₂₂F₂NO₄

- Molecular Weight : ~350.37 g/mol

- Key Differences :

Compound E : tert-Butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate

Structural and Functional Analysis

Physicochemical Properties

| Property | Target Compound | Compound A | Compound B | Compound C | Compound D |

|---|---|---|---|---|---|

| Molecular Weight | 211.21 | 229.2 | 269.31 | 203.23 | 350.37 |

| LogP (Predicted) | ~1.2 | ~1.8 | ~2.5 | ~0.5 | ~2.9 |

| Hydrogen Bond Donors | 2 | 2 | 2 | 3 | 2 |

- Fluorine Effects : Trifluoro derivatives (Compound A) exhibit higher logP values, enhancing membrane permeability but reducing aqueous solubility.

Biological Activity

Tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a tert-butyl group, a difluoromethyl group, and a hydroxy group, contributes to its diverse biological activities and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 225.23 g/mol. The compound's structure can be represented as follows:

The functional groups present in the molecule influence its reactivity and biological interactions. The hydroxy group allows for hydrogen bonding, while the difluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, modulating their activity. The difluoromethyl group may enhance the compound's lipophilicity and electrostatic interactions, potentially influencing its pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : It has been suggested that this compound can act as a biochemical probe to study enzyme-catalyzed reactions involving carbamates. Its structural features may allow it to inhibit specific enzymes, leading to potential therapeutic applications in diseases where enzyme regulation is crucial .

- Therapeutic Potential : The compound is being investigated for its role in drug development, particularly in creating pharmaceuticals with improved efficacy and safety profiles. Its ability to modulate enzyme activity suggests potential applications in treating conditions influenced by enzyme dysregulation .

Case Studies

Several studies have explored the biological activity of related compounds and their implications:

Applications

The compound's versatility allows for various applications across different fields:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used as a precursor in the synthesis of biologically active molecules and potential drug intermediates. |

| Biological Research | Serves as a probe for studying enzyme mechanisms and protein interactions. |

| Industrial Uses | Applicable in producing specialty chemicals and materials due to its stability and reactivity. |

Q & A

Basic Research Questions

Q. How should researchers safely handle and store tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate in laboratory settings?

- Methodological Answer :

- Storage : Store sealed in dry conditions at 2–8°C to prevent hydrolysis or decomposition .

- Handling : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and full-face shields. Ensure proper ventilation to avoid inhalation risks .

- Decomposition Risks : Under thermal stress (e.g., fire), hazardous decomposition products like carbon monoxide and nitrogen oxides may form. Use fume hoods and fire-resistant cabinets for mitigation .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopic Methods : Employ H/C NMR and FT-IR to confirm molecular structure, referencing CAS Registry data (e.g., molecular formula: CHNO, MW: 327.42) .

- Chromatography : Use HPLC (≥97% purity) or LC-MS to assess purity and detect impurities .

- Crystallography : Single-crystal X-ray diffraction can resolve stereochemistry, as demonstrated in studies of carbamate derivatives .

Q. What is the synthetic route for tert-Butyl (1,1-difluoro-3-hydroxypropan-2-yl)carbamate?

- Methodological Answer :

- Asymmetric Synthesis : Adapt protocols from related carbamates, such as asymmetric Mannich reactions using chiral catalysts (e.g., tert-butyl carbamate with benzenesulfinic acid and aldehydes) .

- Purification : Isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane) and recrystallize in ethanol for high enantiomeric excess .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or reaction pathways for this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory) to model reaction mechanisms and identify transition states .

- Machine Learning : Train models on existing carbamate reaction data to predict optimal conditions (e.g., solvent, temperature) and reduce experimental trial-and-error .

Q. How do molecular interactions (e.g., hydrogen bonding) influence the stability or reactivity of this carbamate?

- Methodological Answer :

- Crystal Structure Analysis : Study intermolecular interactions (e.g., C=O···H–O hydrogen bonds) via X-ray crystallography to explain solid-state stability .

- Solvent Effects : Use molecular dynamics simulations to assess solvation effects on reactivity, particularly in polar aprotic solvents like THF .

Q. How can researchers resolve contradictions in stability data under varying experimental conditions?

- Methodological Answer :

- Stress Testing : Conduct controlled thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Comparative Studies : Replicate stability assays under differing humidity and temperature conditions, aligning with ICH guidelines for pharmaceutical intermediates .

Q. What strategies mitigate risks when toxicological data for this compound are incomplete?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.